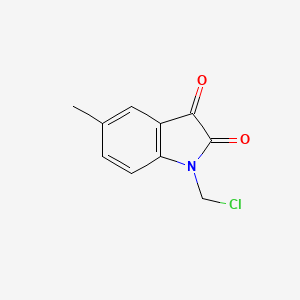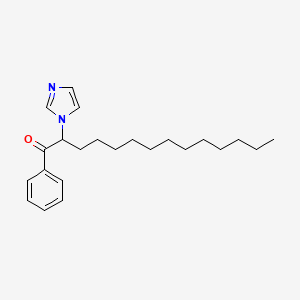
2-(1H-Imidazol-1-yl)-1-phenyltetradecan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-Imidazol-1-yl)-1-phenyltetradecan-1-one is a compound that features an imidazole ring, a phenyl group, and a long tetradecane chain. Imidazole is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties . The compound’s structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and other scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-1-yl)-1-phenyltetradecan-1-one typically involves the formation of the imidazole ring followed by the attachment of the phenyl and tetradecane groups. Common methods for synthesizing imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These reactions often require specific catalysts and solvents to proceed efficiently.
Industrial Production Methods
Industrial production of imidazole derivatives, including this compound, often involves large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-Imidazol-1-yl)-1-phenyltetradecan-1-one can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution typically requires a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield N-oxides, while reduction of the carbonyl group can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-(1H-Imidazol-1-yl)-1-phenyltetradecan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-(1H-Imidazol-1-yl)-1-phenyltetradecan-1-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This binding can inhibit or activate various biochemical pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Metronidazole: An antimicrobial agent featuring an imidazole ring.
Omeprazole: A proton pump inhibitor used to treat ulcers.
Uniqueness
2-(1H-Imidazol-1-yl)-1-phenyltetradecan-1-one is unique due to its long tetradecane chain, which can influence its solubility and interaction with biological membranes. This structural feature distinguishes it from other imidazole derivatives and can affect its pharmacokinetic properties .
Eigenschaften
CAS-Nummer |
52385-26-9 |
|---|---|
Molekularformel |
C23H34N2O |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
2-imidazol-1-yl-1-phenyltetradecan-1-one |
InChI |
InChI=1S/C23H34N2O/c1-2-3-4-5-6-7-8-9-10-14-17-22(25-19-18-24-20-25)23(26)21-15-12-11-13-16-21/h11-13,15-16,18-20,22H,2-10,14,17H2,1H3 |
InChI-Schlüssel |
WYVBZKGWXQJMLK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(C(=O)C1=CC=CC=C1)N2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


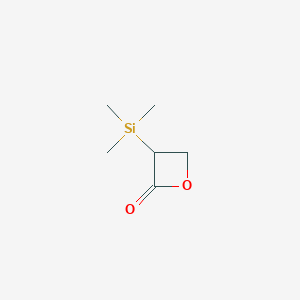
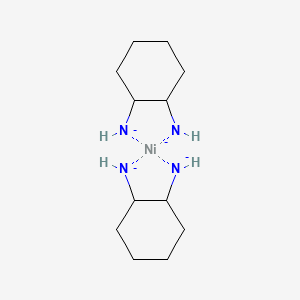

![1,3,5-Tris[(4-nitrophenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14640921.png)
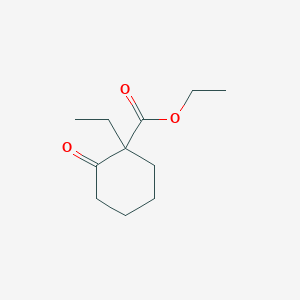

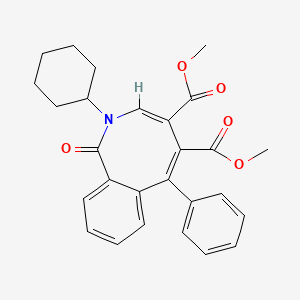
![4-[3-(4-Methoxyphenyl)propyl]piperidine](/img/structure/B14640959.png)
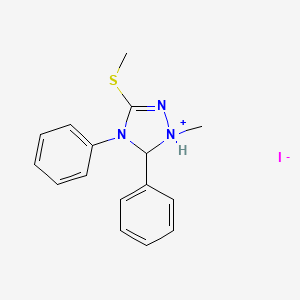
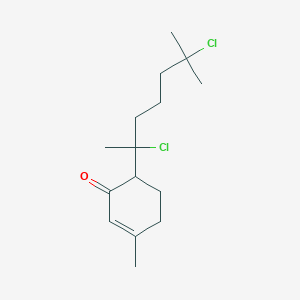
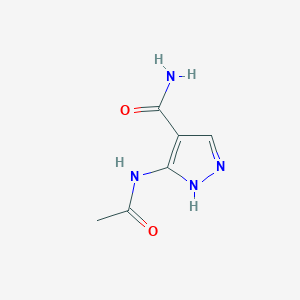
![Bicyclo[5.1.1]non-1-ene](/img/structure/B14640983.png)
![N-{[Ethoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14641000.png)
